4,7-Dichloro-8-methylquinoline

Description

The exact mass of the compound 4,7-Dichloro-8-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,7-Dichloro-8-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dichloro-8-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

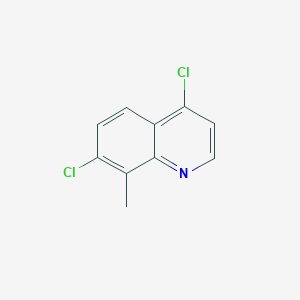

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZPQJSDRNYOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589022 | |

| Record name | 4,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643039-79-6 | |

| Record name | 4,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 643039-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of 4,7-Dichloro-8-methylquinoline?

An In-depth Technical Guide to the Physical Properties of 4,7-Dichloro-8-methylquinoline

Abstract

4,7-Dichloro-8-methylquinoline is a halogenated heterocyclic compound belonging to the quinoline family. Quinoline derivatives are significant scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmacologically active agents and functional materials. A thorough understanding of the physical properties of 4,7-dichloro-8-methylquinoline is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines detailed, field-proven experimental protocols for their determination and validation. It is intended for researchers, chemists, and drug development professionals who require a robust and practical understanding of this key chemical entity.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical compound is to confirm its molecular identity and structure. 4,7-Dichloro-8-methylquinoline is a substituted quinoline with chlorine atoms at positions 4 and 7, and a methyl group at position 8.

Molecular Formula: C₁₀H₇Cl₂N

Molecular Weight: 212.08 g/mol

CAS Number: 643039-79-6

Chemical Structure:

The structural arrangement of atoms dictates the compound's reactivity and physical behavior. The presence of the electronegative chlorine atoms and the nitrogen heteroatom significantly influences the molecule's polarity and intermolecular interactions.

Caption: Molecular structure of 4,7-Dichloro-8-methylquinoline.

Summary of Physicochemical Properties

A summary of key physical properties is essential for quick reference in a laboratory setting. While some data for this specific molecule is available, other properties must be determined experimentally. Data from the closely related compound, 4,7-dichloroquinoline, is provided for comparative context.

| Property | Value for 4,7-Dichloro-8-methylquinoline | Comparative Value for 4,7-Dichloroquinoline |

| Molecular Formula | C₁₀H₇Cl₂N | C₉H₅Cl₂N |

| Molecular Weight | 212.08 g/mol | 198.05 g/mol |

| Physical Form | Solid | Solid, powder, or crystals |

| Appearance | To be determined | White to yellow to brown powder |

| Melting Point | To be determined | 81-83 °C |

| Boiling Point | To be determined | 317 °C |

| Solubility | To be determined | Soluble in chloroform (50 mg/mL) |

| pKa | To be determined | Not available |

Experimental Determination of Physical Properties

This section provides detailed, step-by-step protocols for the experimental characterization of 4,7-dichloro-8-methylquinoline. The causality behind experimental choices is explained to ensure robust and reproducible results.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) suggests a high degree of purity, while a broad or depressed range indicates the presence of impurities. This protocol uses the capillary method, a standard and reliable technique.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline solid is placed on a watch glass and crushed with a spatula.

-

Capillary Loading: A capillary tube (sealed at one end) is tapped into the powder, filling it to a height of 2-3 mm. The sample is packed down by tapping the tube on a hard surface or dropping it through a long glass tube.

-

Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to about 15-20°C below the expected melting point (based on similar compounds like 4,7-dichloroquinoline, an initial target might be ~70°C).

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting range is reported as T1-T2.

-

-

Validation: The protocol is self-validating through the use of a calibrated thermometer and by running a standard with a known melting point (e.g., benzoic acid) to confirm apparatus accuracy.

Solubility Profiling

Rationale: Understanding a compound's solubility in various solvents is crucial for selecting appropriate systems for reaction, purification (recrystallization),

Introduction: Unveiling the Potential of a Substituted Quinoline Core

An In-Depth Technical Guide to 4,7-Dichloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, halogenated quinolines serve as pivotal intermediates, offering reactive handles for the synthesis of diverse molecular architectures. This guide focuses on a specific, yet promising, derivative: 4,7-dichloro-8-methylquinoline. While its close analog, 4,7-dichloroquinoline, is renowned as a key precursor to antimalarial drugs like chloroquine and hydroxychloroquine, the introduction of a methyl group at the 8-position modulates the electronic and steric properties of the molecule, opening new avenues for drug design and discovery.[1][2][3]

This document provides a comprehensive overview of 4,7-dichloro-8-methylquinoline, from its fundamental chemical properties and synthesis to its potential applications as a versatile building block in the development of novel therapeutics. The insights and protocols herein are curated to empower researchers in their quest for next-generation pharmaceuticals.

Core Properties of 4,7-Dichloro-8-methylquinoline

A clear understanding of the physicochemical properties of a compound is fundamental to its application in synthetic chemistry and drug development. The key identifiers and properties of 4,7-dichloro-8-methylquinoline are summarized below.

| Property | Value | Source |

| CAS Number | 643039-79-6 | [4] |

| Molecular Formula | C₁₀H₇Cl₂N | |

| Molecular Weight | 212.08 g/mol | |

| Appearance | Solid | |

| InChI Key | RQZPQJSDRNYOBI-UHFFFAOYSA-N | |

| SMILES String | Cc1c(Cl)ccc2c(Cl)ccnc12 |

Synthesis of 4,7-Dichloro-8-methylquinoline: A Mechanistic Perspective

The synthesis of 4,7-dichloro-8-methylquinoline can be achieved through a multi-step process, starting from precursors that ultimately form the quinoline ring system. A key patented method involves the chemical transformation of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid.[5] This process is a testament to the strategic manipulation of functional groups to achieve the desired dichlorinated product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4,7-dichloro-8-methylquinoline.

Detailed Experimental Protocol: Synthesis of 4,7-Dichloro-8-methylquinoline

This protocol is adapted from the process described for the synthesis of 4,7-dichloro-8-methylquinoline.[5]

Materials:

-

8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid

-

Diphenyl ether

-

Phosphorus oxychloride (POCl₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Water

-

Appropriate glassware and heating apparatus

Procedure:

-

Decarboxylation:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, disperse the 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid in diphenyl ether.

-

Heat the mixture to approximately 230°C. The high temperature facilitates the removal of the carboxylic acid group as carbon dioxide, yielding 8-methyl-7-chloro-4-hydroxyquinoline.

-

-

Chlorination:

-

Cool the reaction mixture and add phosphorus oxychloride.

-

Gently heat the mixture to approximately 100°C to initiate the chlorination reaction. The hydroxyl group at the 4-position is substituted with a chlorine atom.

-

-

Work-up and Isolation:

-

After the reaction is complete, carefully dilute the mixture with water. This will form a two-layer system, with the diphenyl ether in one layer and an aqueous acidic layer containing the product.

-

Separate the aqueous acidic layer.

-

Neutralize the acidic layer with a base, such as sodium hydroxide, to precipitate the 4,7-dichloro-8-methylquinoline.

-

Recover the solid product by filtration and wash with water to remove any residual salts.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

-

Causality Behind Experimental Choices:

-

Diphenyl ether as a solvent: Its high boiling point is crucial for achieving the temperature required for efficient decarboxylation.[5]

-

Phosphorus oxychloride as a chlorinating agent: It is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.[1][5]

-

Aqueous work-up and neutralization: This procedure is essential for separating the product from the high-boiling solvent and for isolating the final compound in its solid form.[5]

Potential Applications in Drug Discovery and Development

While specific biological activity data for 4,7-dichloro-8-methylquinoline is not extensively documented, its structural features suggest significant potential as a chemical intermediate in the synthesis of novel therapeutic agents. The reactivity of the two chloro-substituents, particularly at the 4-position, allows for diverse chemical modifications.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine-containing side chains, a common strategy in the development of antimalarial drugs and other therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position

The chlorine atom at the 7-position can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This enables the introduction of aryl or heteroaryl moieties, significantly increasing the molecular diversity of potential drug candidates.

Potential Therapeutic Areas

Based on the known biological activities of other substituted quinolines, derivatives of 4,7-dichloro-8-methylquinoline could be investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines.[6]

-

Antimicrobial Agents: The quinoline scaffold is present in numerous antibacterial and antifungal compounds.[3]

-

Antiviral Agents: Certain quinoline derivatives have shown promise as antiviral agents.

Illustrative Reaction Scheme for Derivatization

Caption: Potential derivatization pathways for 4,7-dichloro-8-methylquinoline.

Conclusion: A Versatile Scaffold for Future Discoveries

4,7-Dichloro-8-methylquinoline represents a valuable, yet under-explored, chemical entity with significant potential for the synthesis of novel, biologically active compounds. Its strategic substitution pattern provides chemists with multiple avenues for molecular elaboration. As the demand for new therapeutics continues to grow, the importance of versatile intermediates like 4,7-dichloro-8-methylquinoline in drug discovery pipelines cannot be overstated. This guide serves as a foundational resource to stimulate further research and unlock the full potential of this promising scaffold.

References

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (URL: [Link])

-

(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. (URL: [Link])

- US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google P

-

4,7-Dichloroquinoline - Wikipedia. (URL: [Link])

-

Exploring the Chemical Properties and Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6). (URL: [Link])

-

Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - NIH. (URL: [Link])

-

The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. (URL: [Link])

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. (URL: [Link])

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4,7-DICHLORO-8-METHYLQUINOLINE | 643039-79-6 [chemicalbook.com]

- 5. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Fingerprinting of 4,7-Dichloro-8-methylquinoline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4,7-dichloro-8-methylquinoline (C₁₀H₇Cl₂N), a substituted quinoline of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage a comparative analytical approach. We will present the fundamental spectroscopic characteristics of the well-documented parent compound, 4,7-dichloroquinoline, and provide expert analysis on the anticipated spectral modifications introduced by the C8-methyl group. This methodology not only offers a robust predictive framework for the characterization of 4,7-dichloro-8-methylquinoline but also illustrates the core principles of structure-spectra correlation.

Introduction to Spectroscopic Characterization

The unambiguous identification and purity assessment of a synthetic compound are cornerstones of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule's structure. Each technique probes different aspects of the molecule's constitution:

-

NMR Spectroscopy elucidates the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms.

-

IR Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds.

-

Mass Spectrometry determines the molecular weight of the compound and provides information about its structure through the analysis of fragmentation patterns.

This guide will systematically explore each of these techniques in the context of 4,7-dichloro-8-methylquinoline.

General Compound Information

| Property | Value | Source |

| Chemical Name | 4,7-dichloro-8-methylquinoline | - |

| CAS Number | 643039-79-6 | [1] |

| Molecular Formula | C₁₀H₇Cl₂N | [2] |

| Molecular Weight | 212.08 g/mol | |

| Monoisotopic Mass | 210.99556 Da | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data: ¹H NMR of 4,7-Dichloroquinoline

The ¹H NMR spectrum of 4,7-dichloroquinoline serves as our baseline. The proton assignments are well-established in the literature.

Table 1: ¹H NMR Data for 4,7-Dichloroquinoline

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.78 | Doublet | ~4.8 |

| H-3 | ~7.48 | Doublet | ~4.8 |

| H-5 | ~8.15 | Doublet | ~9.2 |

| H-6 | ~7.59 | Doublet of doublets | ~9.2, ~2.4 |

| H-8 | ~8.11 | Doublet | ~2.4 |

Source: Data compiled from available literature.[3]

Predicted ¹H NMR Spectrum of 4,7-Dichloro-8-methylquinoline

The introduction of a methyl group at the C8 position will induce predictable changes in the ¹H NMR spectrum:

-

Appearance of a Methyl Singlet: A new singlet peak corresponding to the C8-methyl protons will appear, typically in the range of δ 2.5-2.8 ppm. This region is characteristic of methyl groups attached to an aromatic ring.

-

Disappearance of the H-8 Signal: The doublet observed at ~8.11 ppm for H-8 in the parent compound will be absent.

-

Shifts in Aromatic Protons: The primary effect will be on the adjacent H-5 and H-6 protons. The H-5 proton is expected to experience a slight upfield shift due to the steric and electronic influence of the neighboring methyl group. The chemical shifts of H-2 and H-3 should remain largely unaffected as they are on the other ring.

Table 2: Predicted ¹H NMR Data for 4,7-Dichloro-8-methylquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~8.78 | Doublet | ~4.8 | Remote from C8-methyl, minimal effect expected. |

| H-3 | ~7.48 | Doublet | ~4.8 | Remote from C8-methyl, minimal effect expected. |

| H-5 | ~8.0-8.1 | Doublet | ~9.0 | Slight upfield shift due to proximity to C8-methyl. |

| H-6 | ~7.5-7.6 | Doublet | ~9.0 | Minor shift expected. |

| 8-CH₃ | ~2.5-2.8 | Singlet | N/A | Characteristic region for aryl methyl protons. |

Predicted ¹³C NMR Spectrum of 4,7-Dichloro-8-methylquinoline

The ¹³C NMR spectrum will also show distinct changes:

-

New Methyl Carbon Signal: A new signal for the methyl carbon will appear in the aliphatic region, typically between 15-25 ppm.

-

Shift of C-8: The signal for C-8 will shift significantly downfield due to the alpha-effect of the attached methyl group.

-

Shifts of Adjacent Carbons: The neighboring carbons, C-7 and C-8a, will also experience shifts, though to a lesser extent.

Table 3: Predicted ¹³C NMR Data for 4,7-Dichloro-8-methylquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~151-152 | Minimal change expected. |

| C-3 | ~122-123 | Minimal change expected. |

| C-4 | ~142-143 | Minimal change expected. |

| C-4a | ~149-150 | Minimal change expected. |

| C-5 | ~127-128 | Minor shift expected. |

| C-6 | ~126-127 | Minor shift expected. |

| C-7 | ~135-137 | Downfield shift due to the neighboring methyl group. |

| C-8 | ~130-135 | Significant downfield shift due to methyl substitution. |

| C-8a | ~147-148 | Minor shift expected. |

| 8-CH₃ | ~15-25 | Characteristic region for an aryl methyl carbon. |

Note: The predicted ¹³C shifts are based on general substituent effects on aromatic systems.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-quality NMR spectra for a quinoline derivative.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 4,7-dichloro-8-methylquinoline sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire a spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a standard pulse program with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary. The spectral width should be set to ~250 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

Reference Data: IR Spectrum of 4,7-Dichloroquinoline

The IR spectrum of 4,7-dichloroquinoline is characterized by several key absorption bands.

Table 4: Key IR Absorptions for 4,7-Dichloroquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H stretching | Aromatic C-H |

| 1600–1450 | C=C and C=N stretching | Quinoline ring |

| ~850–750 | C-H out-of-plane bending | Aromatic C-H |

| ~1100–1000 | C-Cl stretching | Aryl chloride |

Source: Data compiled from NIST WebBook and other sources.[4][5]

Predicted IR Spectrum of 4,7-Dichloro-8-methylquinoline

The addition of the C8-methyl group will introduce new vibrational modes:

-

C-H Stretching of Methyl Group: Expect new, weaker bands in the 2980-2850 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group.

-

C-H Bending of Methyl Group: Look for new absorption bands around 1450 cm⁻¹ (asymmetric bending) and 1375 cm⁻¹ (symmetric bending).

-

Changes in C-H Bending: The pattern of the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) will change due to the altered substitution pattern on the benzene ring portion of the quinoline system.

Table 5: Predicted Key IR Absorptions for 4,7-Dichloro-8-methylquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H stretching | Aromatic C-H |

| 2980–2850 | C-H stretching | Methyl C-H |

| 1600–1450 | C=C and C=N stretching | Quinoline ring |

| ~1450, ~1375 | C-H bending | Methyl C-H |

| ~1100–1000 | C-Cl stretching | Aryl chloride |

| <900 | C-H out-of-plane bending | Aromatic C-H |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid 4,7-dichloro-8-methylquinoline powder onto the ATR crystal.

-

Data Collection: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and providing structural clues through fragmentation analysis.

Reference Data: Mass Spectrum of 4,7-Dichloroquinoline

The electron ionization (EI) mass spectrum of 4,7-dichloroquinoline shows a characteristic isotopic pattern for two chlorine atoms.

-

Molecular Ion (M⁺): The molecular ion peak is observed at m/z 197. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic cluster is seen:

-

m/z 197 (M⁺, containing two ³⁵Cl atoms) - Base Peak

-

m/z 199 (M+2, containing one ³⁵Cl and one ³⁷Cl)

-

m/z 201 (M+4, containing two ³⁷Cl atoms)

-

The expected intensity ratio is approximately 9:6:1.

-

-

Major Fragment: A significant fragment is often observed at m/z 162, corresponding to the loss of a chlorine atom ([M-Cl]⁺).[4]

Predicted Mass Spectrum of 4,7-Dichloro-8-methylquinoline

The mass spectrum of 4,7-dichloro-8-methylquinoline will be homologous to that of the parent compound.

-

Predicted Molecular Ion (M⁺): The molecular weight is 212.08. The molecular ion peak will be at m/z 211 (for the monoisotopic mass with two ³⁵Cl atoms). The isotopic cluster will be centered here:

-

m/z 211 (M⁺)

-

m/z 213 (M+2)

-

m/z 215 (M+4)

-

The intensity ratio will again be approximately 9:6:1.

-

PubChemLite predicts a protonated molecule [M+H]⁺ at m/z 212.00284.[2]

-

-

Predicted Fragmentation:

-

Loss of Cl: A primary fragmentation pathway will be the loss of a chlorine radical, leading to a fragment ion at m/z 176 ([M-Cl]⁺).

-

Loss of Methyl Radical: Another likely fragmentation is the loss of the methyl group, resulting in an ion at m/z 196 ([M-CH₃]⁺). This fragment would also exhibit the characteristic two-chlorine isotopic pattern.

-

Loss of HCl: Elimination of HCl could lead to a fragment at m/z 175.

-

Experimental Protocol for GC-EI-MS

Gas Chromatography-Electron Ionization-Mass Spectrometry is a standard method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: ~230°C.

-

-

Data Analysis: Identify the peak corresponding to 4,7-dichloro-8-methylquinoline in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and the key fragment ions.

Workflow Visualization

The comprehensive spectroscopic analysis of a novel compound follows a logical workflow, from sample preparation to final structural confirmation.

Caption: Workflow for the comprehensive spectroscopic analysis of a chemical compound.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of 4,7-dichloro-8-methylquinoline. By leveraging extensive data from the parent compound, 4,7-dichloroquinoline, we have established the expected NMR, IR, and MS spectral features. The key identifiers for 4,7-dichloro-8-methylquinoline will be the singlet from the C8-methyl group in the ¹H NMR spectrum, the corresponding C8-methyl signal in the ¹³C NMR spectrum, the C-H vibrations of the methyl group in the IR spectrum, and a molecular ion cluster centered at m/z 211 in the mass spectrum. The provided protocols offer a standardized approach for obtaining high-quality experimental data to verify these predictions. This comparative methodology serves as a powerful tool for researchers in the structural elucidation of novel chemical entities.

References

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 4,7-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4,7-Dichloroquinoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,7-dichloro-8-methylquinoline (C10H7Cl2N). Retrieved from [Link]

Sources

- 1. 4,7-DICHLORO-8-METHYLQUINOLINE | 643039-79-6 [chemicalbook.com]

- 2. PubChemLite - 4,7-dichloro-8-methylquinoline (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline, 4,7-dichloro- [webbook.nist.gov]

- 5. 4,7-Dichloroquinoline(86-98-6) IR Spectrum [m.chemicalbook.com]

The Structural Elucidation of Quinoline Derivatives: A Technical Guide to the Crystallography of 4,7-Dichloroquinoline and its Analogs

This technical guide provides an in-depth exploration of the crystal structure of 4,7-dichloroquinoline, a critical precursor in the synthesis of numerous pharmaceutical compounds.[1][2][3][4][5] While the specific crystal structure of 4,7-dichloro-8-methylquinoline is not publicly available at the time of this writing, the detailed analysis of the parent compound, 4,7-dichloroquinoline, offers invaluable insights into the molecular geometry, intermolecular interactions, and solid-state packing that are directly relevant to its derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of quinoline-based compounds.

Introduction: The Significance of Dichloroquinolines in Medicinal Chemistry

Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[6] Among these, the dichloroquinoline scaffold is a crucial pharmacophore in the design of novel therapeutics.[6] Specifically, 4,7-dichloroquinoline is a well-established intermediate in the synthesis of renowned antimalarial drugs like chloroquine and hydroxychloroquine.[1][2][3][5] Its structural framework is a key determinant of its reactivity and biological function, making a thorough understanding of its three-dimensional structure paramount for the rational design of new and more effective drug candidates.[1][2]

The introduction of a methyl group at the 8-position, as in 4,7-dichloro-8-methylquinoline, can significantly influence the molecule's conformational preferences, crystal packing, and, consequently, its physicochemical properties and biological activity. While we await the experimental determination of its crystal structure, the principles and methodologies outlined in this guide for 4,7-dichloroquinoline provide a robust framework for its eventual analysis.

Synthesis of 4,7-Dichloro-8-methylquinoline

The synthesis of 4,7-dichloro-8-methylquinoline is a multi-step process that requires careful control of reaction conditions. A patented method involves the following key steps[7]:

-

Condensation: The process begins with the reaction of 2-amino-6-chloro-toluene with sodium oxalacetic ester in a solvent like diphenyl ether. This reaction is typically carried out at an elevated temperature (around 60°C) while bubbling carbon dioxide through the mixture to remove water.[7]

-

Cyclization: The resulting anil is then heated to a much higher temperature (approximately 230°C) in diphenyl ether to induce cyclization, forming 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid.[7]

-

Decarboxylation and Chlorination: The carboxylic acid intermediate is subsequently decarboxylated by heating, and then reacted with phosphorus oxychloride to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, 4,7-dichloro-8-methylquinoline.[7]

-

Purification: The crude product is then purified, for instance, by crystallization from a low-boiling hydrocarbon solvent.[7]

Caption: Synthesis workflow for 4,7-dichloro-8-methylquinoline.

Crystal Structure of 4,7-Dichloroquinoline: A Blueprint for its Derivatives

The crystal structure of 4,7-dichloroquinoline has been determined by single-crystal X-ray diffraction, providing a precise model of its molecular architecture in the solid state.[8][9][10]

Crystallographic Data

The crystallographic data for 4,7-dichloroquinoline is summarized in the table below.[8] This information is foundational for understanding the packing of the molecules in the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 18.2243 (17) Å |

| b | 3.8253 (5) Å |

| c | 23.622 (3) Å |

| β | 96.61 (1)° |

| Volume | 1635.8 (4) ų |

| Z | 8 |

| Temperature | 123 K |

Data obtained from single-crystal X-ray diffraction at 123 K.[8]

Molecular Geometry and Conformation

The asymmetric unit of the 4,7-dichloroquinoline crystal contains two independent molecules.[8][9][10] Both molecules are essentially planar, with root-mean-square deviations for all non-hydrogen atoms being 0.014 Å and 0.026 Å, respectively.[8][9][10] This planarity is a key feature of the quinoline ring system and influences the intermolecular interactions. The bond lengths and angles within the molecule are consistent with those expected for a dichlorinated quinoline ring.

Crystal Packing and Intermolecular Interactions

The crystal packing of 4,7-dichloroquinoline is characterized by the arrangement of the planar molecules in the monoclinic lattice. Notably, the structure does not exhibit strong intermolecular interactions such as close C-H···Cl hydrogen bonds.[8][9][10] The packing is therefore likely dominated by van der Waals forces. The absence of strong directional interactions can have implications for the material's physical properties, such as its melting point and solubility.

The potential influence of an 8-methyl group on the crystal structure would be significant. The steric bulk of the methyl group would likely disrupt the close packing observed in the parent compound, potentially leading to a different space group and unit cell parameters. Furthermore, the methyl group could introduce weak C-H···π or C-H···Cl interactions, influencing the overall packing motif.

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like 4,7-dichloroquinoline or its 8-methyl derivative is a well-established process.[11][12][13][14] The following outlines the typical experimental workflow.

Crystal Growth

The first and often most critical step is to grow a high-quality single crystal.[14][15] The crystal should be of a suitable size (typically 0.1-0.3 mm in all dimensions), free of cracks and other defects.[14][15] For compounds like 4,7-dichloroquinoline, slow evaporation of a saturated solution in a suitable solvent (e.g., hexane) is a common and effective method.[9] The key is to allow the crystals to form slowly, which promotes the growth of well-ordered single crystals.[15]

Caption: Common methods for single-crystal growth.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer.[14] For the structure of 4,7-dichloroquinoline, an Oxford Diffraction Xcalibur Ruby Gemini diffractometer was used.[8] The crystal is cooled to a low temperature (e.g., 123 K) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination.[8]

The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these diffracted spots are recorded by a detector.[14]

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods, often with software like SHELXS.[8][9]

This initial structural model is then refined against the experimental data using a least-squares method, typically with software like SHELXL.[8][9] This process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction intensities. The quality of the final structure is assessed using various metrics, including the R-factor.

Applications in Drug Development

4,7-Dichloroquinoline and its derivatives are of significant interest to the pharmaceutical industry.[2][4][5][16][17]

-

Antimalarial Agents: As a key intermediate for chloroquine and hydroxychloroquine, 4,7-dichloroquinoline is fundamental to the production of these life-saving drugs.[1][2][3]

-

Antimicrobial and Antiviral Potential: Research has shown that derivatives of 4,7-dichloroquinoline exhibit promising activity against various bacterial and viral pathogens.[5][17]

-

Cancer Research: Dichloroquinoline derivatives have also been investigated for their potential as anticancer agents, with some compounds showing cytotoxic effects against various cancer cell lines.[6]

The structural information derived from crystallographic studies is crucial for understanding the structure-activity relationships of these compounds, enabling medicinal chemists to design new molecules with improved efficacy and reduced side effects.

Conclusion

The crystal structure of 4,7-dichloroquinoline provides a detailed and fundamental understanding of the molecular architecture of this important pharmaceutical intermediate. While the specific structure of 4,7-dichloro-8-methylquinoline remains to be determined, the analytical principles and experimental methodologies detailed in this guide provide a clear pathway for its elucidation. A comprehensive grasp of the three-dimensional structure of these quinoline derivatives is indispensable for the continued development of novel and effective therapeutic agents.

References

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 434-442. [Link]

-

Parthiban, P., et al. (2022). Recent Advances in Quinoline Derivatives: Biological and Pharmacological Perspectives. ChemistrySelect, 7(31), e202201934. [Link]

- Lisle, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. U.S.

-

Crundwell, G., Phan, J., & Kantardjieff, K. A. (2010). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 87(7), 748-750. [Link]

-

Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1498. [Link]

-

Uekusa, H., & Fujii, K. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 49(5), 333-338. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. [Link]

-

Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4684. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. [Link]

-

Stout, G. H., & Jensen, L. H. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (pp. 235-253). Humana Press. [Link]

-

Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloro-quinoline. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1498. [Link]

-

Wikipedia. (2023, October 27). 4,7-Dichloroquinoline. In Wikipedia. [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

-

Wikipedia. (2023, December 12). X-ray crystallography. In Wikipedia. [Link]

-

PubChemLite. (n.d.). 4,7-dichloro-8-methylquinoline (C10H7Cl2N). [Link]

-

Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). (PDF) 4,7-Dichloroquinoline. ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, M. S., & Al-Zaydi, K. M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4991. [Link]

-

Harrison, W. T. A., & Yathirajan, H. S. (2009). 5,7-Dichloroquinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1131. [Link]

-

NIST. (n.d.). Quinoline, 4,7-dichloro-. In NIST Chemistry WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 4. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]

- 8. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Substituted 8-Methylquinolines: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, consistently serving as a foundational element in the development of a wide array of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the biological activities of a specific, yet highly promising subclass: substituted 8-methylquinolines. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds across key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Furthermore, this guide offers detailed, field-proven protocols for the evaluation of these biological activities, aiming to empower researchers in their quest for novel, efficacious chemical entities.

Introduction: The Quinoline Core and the Significance of the 8-Methyl-Substitution

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the backbone of numerous natural and synthetic compounds with diverse pharmacological properties.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological profile. The introduction of a methyl group at the 8-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets and favorably altering its pharmacokinetic profile. This guide will specifically focus on the impact of various substituents on the 8-methylquinoline core and their resultant biological activities.

Anticancer Activity of Substituted 8-Methylquinolines

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting a range of cytotoxic and antiproliferative effects against various cancer cell lines.[2] The anticancer potential of 8-methylquinoline derivatives is an area of active investigation, with several studies highlighting their promise.[1][3]

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often multifactorial, involving the modulation of critical cellular pathways that govern cell proliferation, survival, and death.[4] For substituted 8-methylquinolines, several mechanisms have been postulated and investigated.

-

Inhibition of Topoisomerases: DNA topoisomerases are crucial enzymes involved in DNA replication, transcription, and repair.[5][6] Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Certain quinoline derivatives have been identified as potent topoisomerase I inhibitors.[5][6] While direct evidence for 8-methylquinoline derivatives is still emerging, the quinoline scaffold's ability to intercalate with DNA and stabilize the topoisomerase-DNA cleavage complex is a key area of investigation.[5]

-

Modulation of Signaling Pathways: Cancer progression is often driven by the aberrant activation of signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of genes involved in inflammation, immunity, and cell survival, and its dysregulation is implicated in many cancers.[7][8] Some 8-substituted quinoline derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes.[8][9] Another potential target is the FoxM1 signaling pathway, which is often overexpressed in cancer and plays a critical role in cell cycle progression.[1]

Diagram: Potential Anticancer Mechanisms of Substituted 8-Methylquinolines

Caption: Potential mechanisms of anticancer activity for substituted 8-methylquinolines.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 8-methylquinoline derivatives is highly dependent on the nature and position of other substituents on the quinoline ring.

| Position of Substitution | Substituent | Effect on Antiproliferative Activity | Inferred Rationale |

| C2 | Methyl (CH₃) | Generally well-tolerated and can serve as a point for further functionalization.[1] | Maintains core structure for potential target interaction. |

| C5 | Fluoro (F) | Often enhances cytotoxic activity.[1] | Increases lipophilicity and can alter electronic properties, improving cell permeability and target binding. |

| C8 | Nitro (NO₂) | Appears to be a key group for enhancing cytotoxic activity.[1] | Strong electron-withdrawing group that can participate in redox cycling and generate reactive oxygen species. |

| C8 | Hydroxyl (OH) | The presence of an 8-hydroxyl group is often crucial for activity.[3][10] | Can act as a hydrogen bond donor and is important for metal chelation, which can contribute to cytotoxicity.[11] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for the initial screening of potential anticancer compounds.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells to logarithmic growth phase.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (substituted 8-methylquinoline) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve.

-

Antimicrobial Activity of Substituted 8-Methylquinolines

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and substituted 8-methylquinolines are being explored for their potential in this area.[12][13]

Spectrum of Activity

Substituted 8-methylquinolines have demonstrated activity against a range of microorganisms, including:

-

Gram-positive bacteria: Such as Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Mycobacterium species.[12][14]

-

Gram-negative bacteria: Activity against Gram-negative bacteria is also reported, though often to a lesser extent than against Gram-positive organisms.[15]

-

Fungi: Antifungal activity against species like Candida albicans has been observed for some 8-hydroxyquinoline derivatives.[16]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of 8-methylquinoline derivatives is influenced by the nature of the substituents.

| Position of Substitution | Substituent | Effect on Antimicrobial Activity |

| C8 | Hydroxyl (OH) | The 8-hydroxyl group is often critical for antibacterial and antimycobacterial activity.[12] |

| C5, C7 | Halogens (e.g., Cl) | Dihalogenated 8-hydroxy-2-methylquinolines show high inhibitory potential against various bacteria.[12] |

| C8 | Alkoxy groups | Can modulate activity, with some derivatives showing increased selectivity for biofilm inhibition.[12] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]

Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the test compound (substituted 8-methylquinoline) in a suitable solvent.

-

Prepare serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain 50 µL of the diluted compound.

-

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

-

Inoculation:

-

Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Anti-inflammatory Activity of Substituted 8-Methylquinolines

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[7] Quinoline derivatives have shown promise as anti-inflammatory agents, and the 8-methylquinoline scaffold is a subject of interest in this context.[18]

Mechanism of Anti-inflammatory Action: NF-κB Inhibition

A primary mechanism underlying the anti-inflammatory effects of some quinoline derivatives is the inhibition of the NF-κB signaling pathway.[8][9] As previously mentioned, NF-κB is a master regulator of inflammatory gene expression. By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[7][9]

Diagram: NF-κB Signaling Pathway and Inhibition by 8-Methylquinolines

Caption: Inhibition of the NF-κB signaling pathway by substituted 8-methylquinolines.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a widely used method to quantify nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants. This assay is a valuable tool for screening compounds for their anti-inflammatory potential.[8]

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

Step-by-Step Protocol:

-

Cell Seeding and Treatment:

-

Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well.

-

Incubate overnight to allow for cell adherence.

-

Pre-treat the cells with various concentrations of the test compound (substituted 8-methylquinoline) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce NO production.

-

Incubate for 24 hours.

-

-

Griess Reagent Preparation:

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

-

Assay Procedure:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

-

Conclusion and Future Directions

Substituted 8-methylquinolines represent a versatile and promising scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. Their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical framework for researchers to systematically evaluate the therapeutic potential of these compounds.

Future research should focus on elucidating the precise molecular targets of 8-methylquinoline derivatives and further exploring their in vivo efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Geronikaki, A. A., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(5), 2688–2707. [Link]

- Van Miert, S., et al. (2006). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. Bioorganic & Medicinal Chemistry, 14(20), 6975-6985.

-

Kowalkowska, A., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(14), 5369. [Link]

-

Wang, Y., et al. (2019). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Medicinal Chemistry, 62(17), 7987-8000. [Link]

- De Villiers, K. A., et al. (2020). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(8), e2000189.

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4958. [Link]

-

Lam, K. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 170–174. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4958. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

- Srisung, S., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. EXCLI Journal, 12, 73-84.

-

Jung, Y., et al. (2014). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica, 35(5), 624–632. [Link]

-

Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(1), 100271. [Link]

- Yang, Y., et al. (2019). Some anti-inflammatory compounds containing quinoline moieties. Bioorganic & Medicinal Chemistry, 27(16), 3629-3637.

-

De Villiers, K. A., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(8), e2000189. [Link]

-

Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(21), 10584-10600. [Link]

- Kundu, B., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(24), 11217-11233.

-

Chen, C. H., et al. (2021). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Journal of Medicinal Chemistry, 64(15), 11234-11250. [Link]

- Krátký, M., et al. (2020). Antibacterial activity of tested 8-hydroxyquinolines on eight selected bacterial strains. Molecules, 25(21), 5123.

-

Koutsoulieri, A., et al. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 23(21), 13426. [Link]

-

Ion, R. M., et al. (2022). In Vivo Radioprotective Potential of Newly Synthesized Azomethine and Styrylquinoline Derivatives and a Natural Polyphenol: A Preliminary Study. Molecules, 27(19), 6523. [Link]

- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-4.

-

de Souza, T. C., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17(5), 425–436. [Link]

-

Alonso, C., et al. (2022). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem Compound Database. [Link]

-

Wang, Y., et al. (2020). Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives. Molecules, 25(11), 2691. [Link]

- Li, Y., et al. (2023). Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κ B/STAT Signaling Pathway Modulation. Journal of Food Science, 88(12), 5227-5240.

-

Sridhar, S. K., et al. (2014). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. BioMed Research International, 2014, 274952. [Link]

-

Szymański, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences, 24(6), 5293. [Link]

-

Chen, H. J., et al. (2012). Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. Journal of Agricultural and Food Chemistry, 60(36), 9143–9151. [Link]

- Sharma, R., et al. (2023). Synthesis of 8‐hydroxyquinoline derivatives with antifungal activity. ChemistrySelect, 8(11), e202204595.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 14. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Therapeutic Landscape of 4,7-Dichloro-8-methylquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among the vast chemical space of quinoline derivatives, those bearing a 4,7-dichloro-8-methyl substitution pattern represent a promising, yet relatively underexplored, class of compounds. This technical guide provides a comprehensive overview of the potential therapeutic targets of 4,7-dichloro-8-methylquinoline derivatives, with a primary focus on their applications in oncology and infectious diseases. Drawing upon data from structurally related analogs and established principles of medicinal chemistry, we delineate key molecular pathways and cellular machinery that can be modulated by this scaffold. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental frameworks to accelerate the discovery and development of novel therapeutics based on the 4,7-dichloro-8-methylquinoline core.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its versatile pharmacological profile.[1] This scaffold is present in a multitude of natural and synthetic compounds with a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The unique electronic and steric properties of the quinoline nucleus, coupled with its amenability to chemical modification at various positions, allow for the fine-tuning of its biological activity and pharmacokinetic properties.

The 4,7-dichloro substitution pattern is a well-established feature in several clinically relevant quinoline-based drugs, most notably the antimalarial agent chloroquine.[3] The chlorine atom at the 7-position is often crucial for activity, while the chlorine at the 4-position serves as a reactive handle for the introduction of diverse side chains via nucleophilic aromatic substitution.[4] The addition of a methyl group at the 8-position introduces a distinct steric and electronic perturbation that can influence target binding, selectivity, and metabolic stability. This guide will explore the therapeutic potential unlocked by this specific combination of substituents on the quinoline core.

Anticancer Potential: Targeting Key Oncogenic Signaling Pathways

The quinoline scaffold is a recurring motif in a multitude of anticancer agents, known to exert their effects through various mechanisms, including the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[4] While direct experimental data on 4,7-dichloro-8-methylquinoline derivatives is emerging, extensive research on structurally analogous compounds, such as those derived from 7-bromo-4-chloro-8-methylquinoline, strongly suggests that this scaffold is a promising starting point for the development of potent and selective kinase inhibitors.[4]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[5] Aberrant EGFR signaling, due to overexpression or activating mutations, is a common driver in various solid tumors, making it a prime target for cancer therapy.[5] Several quinoline-based compounds have been developed as EGFR inhibitors.[5]

Mechanism of Action: 4-Anilinoquinoline derivatives have been shown to be effective EGFR inhibitors, competing with ATP for binding to the kinase domain of the receptor.[5] This inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells. The 4,7-dichloro-8-methylquinoline scaffold provides a rigid core for the attachment of various aniline moieties at the 4-position, which can be optimized for enhanced binding affinity and selectivity for EGFR.

Caption: Inhibition of the EGFR signaling pathway by a potential 4,7-dichloro-8-methylquinoline derivative.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[3] Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply, thereby impeding their growth and spread.

Mechanism of Action: Quinoline derivatives have been successfully developed as VEGFR-2 inhibitors.[3] Similar to EGFR inhibition, these compounds typically act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. The 4,7-dichloro-8-methylquinoline scaffold can be functionalized with various side chains designed to interact with specific residues in the ATP-binding pocket of VEGFR-2, leading to potent and selective inhibition.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Inhibition

The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is a frequent event in many human cancers.[6] Consequently, targeting components of this pathway, particularly PI3K and Akt, has emerged as a promising strategy for cancer therapy.

Mechanism of Action: A number of quinoline-based molecules have been reported as inhibitors of the PI3K/Akt pathway.[6] These inhibitors can act on different components of the cascade, with many targeting the ATP-binding site of PI3K. The 4,7-dichloro-8-methylquinoline core can serve as a template for the design of novel PI3K inhibitors with improved potency and selectivity.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

4,7-Dichloro-8-methylquinoline: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Publication Date: December 31, 2025

Abstract

The quinoline nucleus has long been a cornerstone in medicinal chemistry, yielding a multitude of therapeutic agents with diverse pharmacological activities. Among the vast landscape of quinoline derivatives, 4,7-dichloro-8-methylquinoline emerges as a particularly compelling scaffold for contemporary drug design. Its unique electronic and steric properties, conferred by the strategic placement of chloro and methyl substituents, provide a versatile platform for the development of novel therapeutics. This technical guide offers a comprehensive exploration of the 4,7-dichloro-8-methylquinoline core, from its fundamental chemical properties and synthesis to its burgeoning applications in antimalarial, anticancer, and antimicrobial drug discovery. By delving into the nuances of its structure-activity relationships and outlining key experimental protocols, this document aims to empower researchers to unlock the full therapeutic potential of this promising heterocyclic scaffold.

Introduction: The Quinoline Moiety in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The quinoline scaffold is a key structural motif in several approved drugs and numerous compounds currently under clinical investigation.[1] The historical success of quinoline-based drugs, most notably the antimalarial agent quinine, has cemented its status as a "privileged scaffold" in drug discovery. This distinction is attributed to its ability to interact with a wide array of biological targets with high affinity.

The 4,7-dichloroquinoline substructure, in particular, is the foundational framework for several widely used antimalarial drugs, including chloroquine, amodiaquine, and hydroxychloroquine.[2] The introduction of an 8-methyl group to this established pharmacophore presents a unique opportunity to modulate its physicochemical properties and biological activity, potentially leading to compounds with improved efficacy, novel mechanisms of action, and enhanced safety profiles. This guide will provide a detailed examination of the 4,7-dichloro-8-methylquinoline scaffold as a launchpad for innovative drug design.

Physicochemical Properties and Reactivity Profile

The 4,7-dichloro-8-methylquinoline core possesses a distinct set of physicochemical characteristics that are crucial for its role in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | N/A |

| Molecular Weight | 212.08 g/mol | N/A |

| Appearance | Solid | N/A |